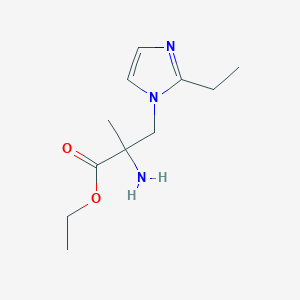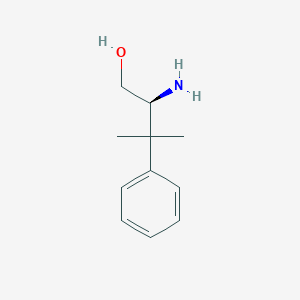
1-Amino-2-(4-ethoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(4-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of an amino group, an ethoxy-substituted phenyl ring, and a secondary alcohol group
準備方法
The synthesis of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol typically involves the reaction of 4-ethoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under a nitrogen atmosphere . The reaction mixture is then treated with a borane-tetrahydrofuran complex, followed by hydrolysis with hydrochloric acid to yield the desired product. This method ensures the formation of the compound with high purity and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
化学反応の分析
1-Amino-2-(4-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like tetrahydrofuran, and catalysts such as zinc iodide or borane complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Amino-2-(4-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
類似化合物との比較
1-Amino-2-(4-ethoxyphenyl)propan-2-ol can be compared with similar compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol and 1-amino-2-(4-hydroxyphenyl)propan-2-ol . These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity. For example, the ethoxy group in this compound may enhance its lipophilicity compared to the methoxy or hydroxy analogs, potentially affecting its pharmacokinetic properties.
Similar Compounds
- 1-Amino-2-(4-methoxyphenyl)propan-2-ol
- 1-Amino-2-(4-hydroxyphenyl)propan-2-ol
- 1-Amino-2-(4-chlorophenyl)propan-2-ol
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
1-amino-2-(4-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChIキー |
HLHCNRYVHIUBME-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)



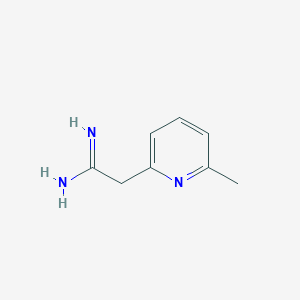
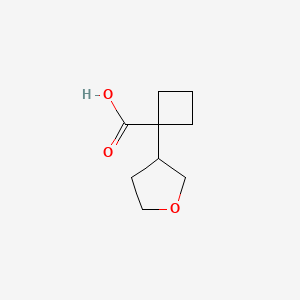
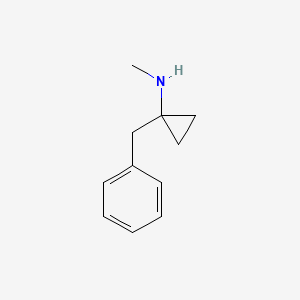
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)

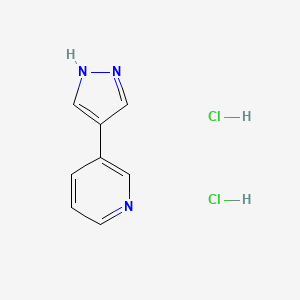
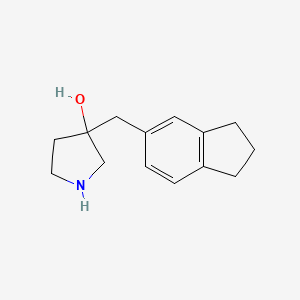
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
